2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-3-(3,5-dimethylphenyl)quinazolin-4(3H)-one
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Overview
Description
This compound belongs to the class of quinolin-2,4-diones , which exhibit diverse biological and pharmacological activities . Quinolin-2,4-diones can exist in different tautomeric forms due to the interchangeability of the carbonyl groups and nitrogen-hydrogen (NH) in the quinoline moiety. The most common form is shown in Figure 1 .
Chemical Reactions Analysis
The compound likely undergoes reactions typical of quinolin-2,4-diones, such as oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain to be explored. The major products formed from these reactions could vary based on the specific reaction conditions.
Scientific Research Applications
While detailed information about the applications of this specific compound is scarce, quinolin-2,4-diones have been investigated for their pharmaceutical potential. Their derivatives exhibit unique biological activities, making them valuable in drug research and development. Further studies are needed to explore its applications in chemistry, biology, medicine, and industry.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains unknown. Future research should focus on identifying its molecular targets and pathways involved in biological activity.
Properties
Molecular Formula |
C31H22ClN3O2S |
---|---|
Molecular Weight |
536.0 g/mol |
IUPAC Name |
2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-3-(3,5-dimethylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C31H22ClN3O2S/c1-18-14-19(2)16-22(15-18)35-30(37)23-10-6-7-11-25(23)34-31(35)38-28-27(20-8-4-3-5-9-20)24-17-21(32)12-13-26(24)33-29(28)36/h3-17H,1-2H3,(H,33,36) |
InChI Key |
DROGCPIPDSMKRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N=C2SC4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6)C |
Origin of Product |
United States |
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